(R)-(-)-4-(1H-Indol-3-ilmetil)-2-oxazolidinona

Descripción general

Descripción

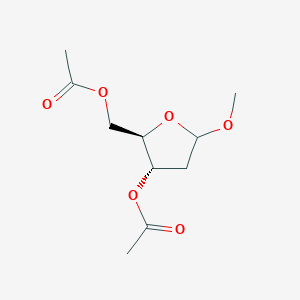

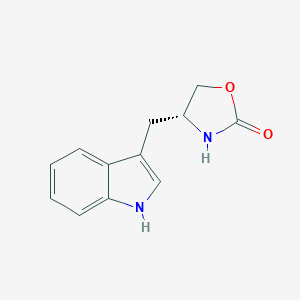

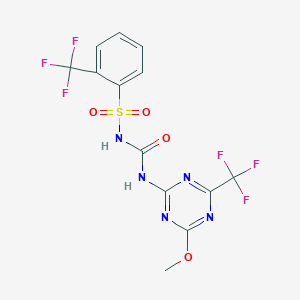

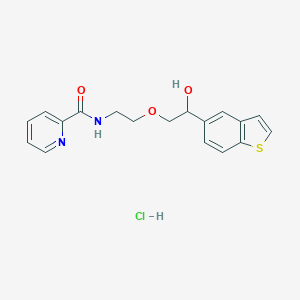

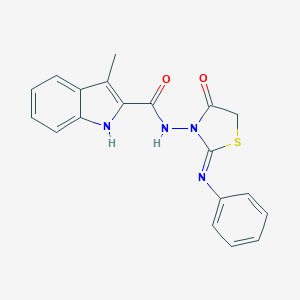

“®-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone” is a compound that contains an indole and an oxazolidinone group. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Oxazolidinone is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or some other method, followed by the introduction of the oxazolidinone group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have the indole and oxazolidinone rings connected by a methylene (-CH2-) group. The “®-(-)” prefix indicates that this compound has a specific configuration at a stereocenter, likely the carbon atom at the 4-position of the oxazolidinone ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and oxazolidinone groups. The indole moiety is electron-rich and can undergo electrophilic aromatic substitution reactions. The oxazolidinone group, on the other hand, might be involved in various reactions depending on the substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the presence and position of any additional substituents. In general, we can expect that it would have typical characteristics of organic compounds, such as being insoluble in water and soluble in organic solvents .Aplicaciones Científicas De Investigación

Precursor para estructuras bioactivas

El compuesto es un precursor químico importante y efectivo para producir estructuras bioactivas . Juega un papel crucial en la síntesis de moléculas que exhiben actividad biológica.

Reacciones multicomponente (MCR)

“(R)-(-)-4-(1H-Indol-3-ilmetil)-2-oxazolidinona” se utiliza en reacciones multicomponente (MCR), que brindan acceso a moléculas complejas . Las MCR son un tipo de reacción química en la que se combinan tres o más sustratos para formar un producto.

Ensamblaje de andamios farmacéuticos

Este compuesto se ha destacado por sus aplicaciones recientes en reacciones multicomponente sostenibles para el ensamblaje de andamios de interés en la industria farmacéutica . Los andamios son parte de un fármaco que le permite unirse a un objetivo biológico específico.

Grupo de cadena lateral de aminoácido proteinogénico

El grupo 1H-indol-3-ilmetil, que forma parte de este compuesto, es un grupo de cadena lateral de aminoácido proteinogénico . Esto significa que es parte de la estructura de un aminoácido que se incorpora a las proteínas.

Preparación de electrófilos

“this compound” se utiliza en la preparación de electrófilos (1H-indol-3-il)metil . Los electrófilos son especies reactivas que buscan electrones y se utilizan en muchas reacciones químicas.

Generación y sustitución rápidas de microflujo

El compuesto está involucrado en el desarrollo de la generación y sustitución rápidas de microflujo . Esta es una técnica utilizada en química para generar y sustituir rápidamente diferentes grupos en una molécula.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4R)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12-14-9(7-16-12)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13H,5,7H2,(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXHODFXCOIGGJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)O1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584078 | |

| Record name | (4R)-4-[(1H-Indol-3-yl)methyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157636-81-2 | |

| Record name | (4R)-4-[(1H-Indol-3-yl)methyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

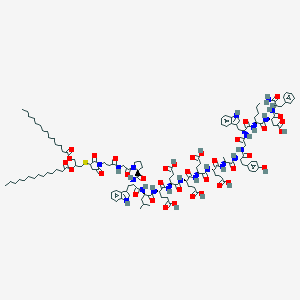

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B114273.png)